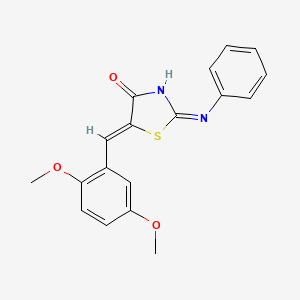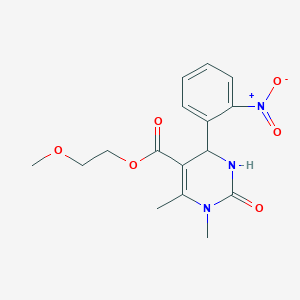
N'-(3-(2-Chlorophenyl)acryloyl)-3-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-(2-Chlorophenyl)acryloyl)-3-methylbenzohydrazide is a synthetic organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenyl group attached to an acryloyl moiety, which is further connected to a methylbenzohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(2-Chlorophenyl)acryloyl)-3-methylbenzohydrazide typically involves the reaction of 2-chlorobenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(3-(2-Chlorophenyl)acryloyl)-3-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(3-(2-Chlorophenyl)acryloyl)-3-methylbenzohydrazide has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(3-(2-Chlorophenyl)acryloyl)-3-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The acryloyl moiety is particularly reactive and can undergo Michael addition reactions with thiol groups in cysteine residues, affecting cellular signaling pathways and enzyme functions.
Comparison with Similar Compounds
Similar Compounds
N’-(3-(2-Chlorophenyl)acryloyl)-3-methylbenzohydrazide: Characterized by the presence of a chlorophenyl group and acryloyl moiety.
N’-(3-(2-Bromophenyl)acryloyl)-3-methylbenzohydrazide: Similar structure but with a bromophenyl group instead of chlorophenyl.
N’-(3-(2-Fluorophenyl)acryloyl)-3-methylbenzohydrazide: Contains a fluorophenyl group in place of the chlorophenyl group.
Uniqueness
N’-(3-(2-Chlorophenyl)acryloyl)-3-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its electrophilic character, making it more reactive in substitution reactions compared to its brominated or fluorinated analogs.
This detailed article provides a comprehensive overview of N’-(3-(2-Chlorophenyl)acryloyl)-3-methylbenzohydrazide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H15ClN2O2 |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
N'-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-3-methylbenzohydrazide |
InChI |
InChI=1S/C17H15ClN2O2/c1-12-5-4-7-14(11-12)17(22)20-19-16(21)10-9-13-6-2-3-8-15(13)18/h2-11H,1H3,(H,19,21)(H,20,22)/b10-9+ |
InChI Key |
WUYYJMJJVSZHDY-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)/C=C/C2=CC=CC=C2Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11689040.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11689056.png)
![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-3-propyl-2H-chromen-2-one](/img/structure/B11689066.png)
![methyl 2-chloro-5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11689067.png)

![N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11689085.png)
![2-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B11689091.png)

![5-amino-3-{(Z)-2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-1-cyanoethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11689107.png)
![6-[(3-Amino-4-nitrophenyl)amino]hexanoic acid](/img/structure/B11689121.png)
![N'-[(8Z)-4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene]-N-phenylacetohydrazide](/img/structure/B11689136.png)
![(2Z,5Z)-3-ethyl-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-thiazolidin-4-one](/img/structure/B11689140.png)
